![molecular formula C16H17NO3 B14179954 6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one CAS No. 917567-19-2](/img/structure/B14179954.png)
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C16H17NO3 It is characterized by a benzylamino group attached to a cyclohexadienone ring, which is further substituted with methoxy groups
準備方法
The synthesis of 6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one typically involves the condensation of benzylamine with a suitable precursor, such as 3,5-dimethoxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
化学反応の分析
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: This compound has a similar benzylamino group but differs in the core structure, which is a pyrimidine ring.
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: This compound also contains a benzylamino group but has a diazinane ring instead of a cyclohexadienone ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
917567-19-2 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
2-(benzyliminomethyl)-3,5-dimethoxyphenol |
InChI |
InChI=1S/C16H17NO3/c1-19-13-8-15(18)14(16(9-13)20-2)11-17-10-12-6-4-3-5-7-12/h3-9,11,18H,10H2,1-2H3 |
InChIキー |
IFXPKNGHVXTNCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C=NCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

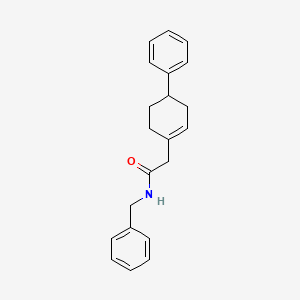
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
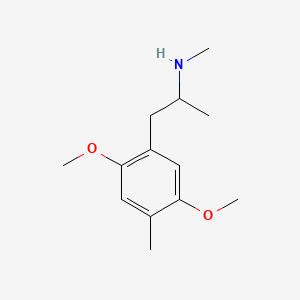
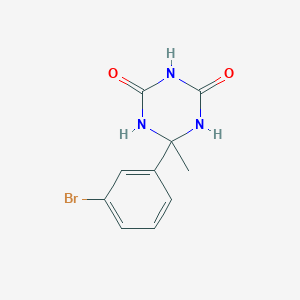
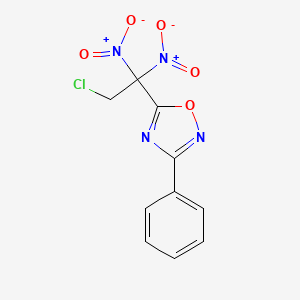
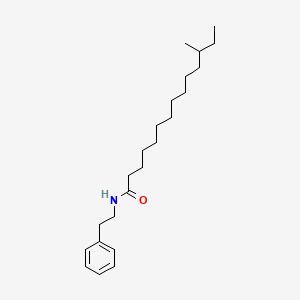
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
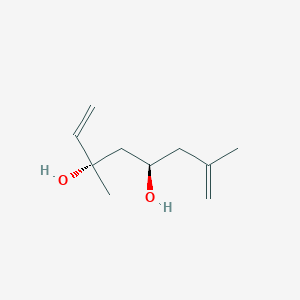
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
